3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Beschreibung
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (hereafter referred to as the "target compound") is a triazolopyridazine derivative characterized by a methoxy-substituted heterocyclic core and a propanamide side chain terminating in a 4-phenylbutan-2-yl group. The methoxy group at position 6 of the triazolopyridazine ring is a critical pharmacophore, often associated with enhanced metabolic stability and electronic modulation of receptor interactions .
Eigenschaften
Molekularformel |
C19H23N5O2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C19H23N5O2/c1-14(8-9-15-6-4-3-5-7-15)20-18(25)12-10-16-21-22-17-11-13-19(26-2)23-24(16)17/h3-7,11,13-14H,8-10,12H2,1-2H3,(H,20,25) |
InChI-Schlüssel |
KLJIMFLLQXCESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization
A common method involves reacting 3,6-dichloropyridazine (25 ) with hydrazine hydrate to form 3-hydrazino-6-chloropyridazine (28 ) (Scheme 1). Subsequent cyclization in formic acid yields 6-chloro-triazolo[4,3-b]pyridazin-8-amine (29 ).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazination | Hydrazine hydrate, ethanol, reflux, 6 h | 85% |
| Cyclization | Formic acid, 100°C, 4 h | 78% |
Formic Acid Cyclization of Diketones
Alternative approaches use 1,3-diketones condensed with 5-amino-4H-1,2,4-triazoles. For example, condensation of 3-(dimethylamino)-1-phenylpropane-1-one with triazole derivatives forms the triazolopyridazine backbone.
Introduction of the 6-Methoxy Group
The 6-chloro intermediate undergoes nucleophilic substitution to introduce the methoxy group:
Methoxide Substitution
6-Chloro-[1,2,]triazolo[4,3-b]pyridazine (5 ) is treated with sodium methoxide in methanol under reflux to yield 6-methoxy-triazolo[4,3-b]pyridazine.
Optimized Conditions
-
Reagent: NaOMe (2.5 equiv)
-
Solvent: Methanol
-
Temperature: 65°C, 8 h
-
Yield: 92%
Functionalization with the Propanamide Side Chain
The propanamide moiety is introduced via amide coupling:
Propanoic Acid Intermediate
3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (VC14755667 ) is synthesized by alkylation of the triazolopyridazine core with acrylic acid derivatives.
Synthesis Data
| Parameter | Value |
|---|---|
| CAS No. | 1322604-60-3 |
| Molecular Weight | 222.2 g/mol |
| Purity | 97% |
Amide Coupling
The acid is activated as an acyl chloride (using SOCl₂) and reacted with 4-phenylbutan-2-amine in the presence of a base (e.g., triethylamine).
Representative Procedure
-
Activation: Propanoic acid (1.0 equiv) + SOCl₂ (1.2 equiv), reflux, 2 h.
-
Coupling: Acyl chloride + 4-phenylbutan-2-amine (1.1 equiv), Et₃N (2.0 equiv), DCM, 0°C → RT, 12 h.
Alternative Routes and Modifications
Direct Alkylation of Amines
In some cases, 3-chloropropyl-triazolopyridazine intermediates are reacted directly with 4-phenylbutan-2-amine under basic conditions (e.g., K₂CO₃ in DMF).
Example
| Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 h | 68% |
Buchwald–Hartwig Amination
Palladium-catalyzed coupling has been employed for complex substrates, though yields are moderate (50–60%).
Purification and Characterization
Final compounds are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Analytical data include:
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.32–7.25 (m, 5H, phenyl), 3.94 (s, 3H, OCH₃), 2.85–2.72 (m, 2H, CH₂).
Challenges and Optimization
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oder weiter zu einer Carbonylgruppe oxidiert werden.
Reduktion: Der Triazolopyridazin-Kern kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Methoxygruppe ein Hydroxyl- oder Carbonyl-Derivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism of action likely involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Properties
1,2,4-Triazoles and their derivatives have been reported to possess antimicrobial activities. The unique structure of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide suggests potential efficacy against a range of bacteria and fungi. Studies on related compounds indicate that they can inhibit both Gram-positive and Gram-negative bacteria effectively .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of triazole derivatives. These compounds may exert protective effects against neurodegenerative diseases through their ability to modulate neurotransmitter systems or reduce oxidative stress .
Case Studies
Several studies have demonstrated the efficacy of related compounds in specific applications:
- Antitumor Activity : A study evaluated a series of triazolo derivatives for their anticancer properties and found IC50 values ranging from 0.15 to 0.83 μM against various cancer cell lines .
- Antimicrobial Testing : Compounds structurally similar to 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide were tested against strains like E. coli and S. aureus, showing significant inhibitory effects .
Wirkmechanismus
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methoxy group and propanamide moiety can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares a common triazolopyridazine core with several analogs, but variations in the amide side chain and substituents lead to distinct physicochemical and biological profiles. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison of Triazolopyridazine Derivatives
*Inferred from structural similarity to and .
Key Observations:
- Side Chain Length and Lipophilicity: The target compound’s 4-phenylbutan-2-yl group confers higher lipophilicity (logP estimated >3) compared to the thiazole () and thiadiazole () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Effects: The methoxy group at position 6 is conserved across analogs, stabilizing the triazolopyridazine core via electron donation, which may improve binding to hydrophobic pockets in target proteins .
- Molecular Weight: The target compound’s molecular weight (~377.43) is intermediate, suggesting balanced pharmacokinetic properties compared to bulkier derivatives like (417.47) .
Structure-Activity Relationship (SAR) Trends
- Amide Side Chain: Bulky aromatic groups (e.g., 4-phenylbutan-2-yl) may improve target selectivity by filling hydrophobic binding pockets, whereas heterocyclic substituents (e.g., thiazole in ) enhance hydrogen-bonding interactions .
- Methoxy Position: The 6-methoxy group is critical for maintaining planar geometry of the triazolopyridazine ring, facilitating π-π stacking with aromatic residues in enzyme active sites .
Biologische Aktivität
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a member of the triazole and pyridazine chemical families, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
- CAS Number : 1322604-60-3
Biological Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of the compound .
Anticancer Activity
- Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death. This process is often mediated by the modulation of pathways involving NF-κB and p53 proteins, promoting cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies :
- In a study evaluating various derivatives of triazole compounds, it was found that those similar to our compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC values for these compounds were notably lower than those for standard chemotherapeutics like cisplatin .
- Another study highlighted that specific derivatives exhibited stronger activity than traditional agents, suggesting that structural modifications could enhance therapeutic efficacy .
Comparative Analysis
The following table summarizes the biological activity of related compounds for comparison:
| Compound Name | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.15 ± 0.08 | Apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 0.25 ± 0.05 | NF-κB inhibition |
| 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide | MCF-7/MDA-MB-231 | TBD | TBD |
Case Studies
- Case Study on Structural Modifications :
-
Clinical Implications :
- The promising results from preclinical studies suggest potential for clinical trials aimed at evaluating this compound's effectiveness in treating resistant cancer types.
Q & A
Q. What are the recommended synthetic strategies for preparing triazolopyridazine derivatives like 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide?
A common approach involves oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol has been used to achieve cyclization under green chemistry conditions, yielding triazolopyridine derivatives in ~73% isolated yield. Key steps include:
Q. What safety precautions are critical when handling this compound in the lab?
Based on structurally similar triazolopyridazines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Toxicity: The compound may exhibit acute oral toxicity (GHS Category 4) and skin irritation. Avoid dust formation and ensure proper ventilation .
- Spill Management: Collect residues using sealed containers and avoid environmental release .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Standard characterization methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, aromatic protons in triazolopyridines resonate at δ 7.2–8.1 ppm in DMSO-d6 .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ with <0.5 ppm error) .
- FTIR: Identify functional groups like C=O (1680–1720 cm⁻¹) and triazole rings (1590–1630 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazolopyridazine synthesis?
Contradictions in yield may arise from:
- Oxidant Selection: Sodium hypochlorite is effective but sensitive to pH. Alternatives like TEMPO/oxoammonium salts may improve selectivity .
- Solvent Effects: Ethanol promotes cyclization but may reduce solubility. Mixed solvents (e.g., ethanol/DCM) or microwave-assisted heating could enhance reaction rates .
- Intermediate Stability: Hydrazine precursors may degrade; monitor reactions via TLC (silica/alumina plates, UV visualization) .
Q. What strategies resolve discrepancies in biological activity data for triazolopyridazine derivatives?
If pharmacological assays show inconsistent results:
- Purity Assessment: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Solubility Testing: Use DMSO stock solutions with concentrations validated by LC-MS to avoid aggregation artifacts .
- Target Validation: Perform kinase profiling or receptor-binding assays to verify specificity, as off-target effects are common in triazole-containing compounds .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Lipophilicity (LogP): Calculate using software like MarvinSuite; aim for LogP 2–5 to balance membrane permeability and solubility.
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents that enhance binding affinity .
Methodological Tables
Table 1. Key Synthetic Parameters for Triazolopyridazine Derivatives
Table 2. Analytical Benchmarks for Structural Confirmation
| Technique | Critical Peaks/Data | Example for Triazolopyridines |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.09 (pyridine H) | |
| HRMS (ESI+) | m/z 334.1556 [M+H]+ | |
| FTIR | 1596 cm⁻¹ (C=N stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
